molecular formula C30H38N2O2 B13394236 (R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No.: B13394236
M. Wt: 458.6 g/mol
InChI Key: SIFNOOUKXBRGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aromatic Core Optimization

  • Tetrahydronaphthalene Ring : Maintenance of the (R)-configuration at position 6 proved critical, as enantiomerization reduced ERα binding by 97%.
  • Methoxy Positioning : Relocation from para to meta position on the phenyl ring decreased transcriptional suppression from 84% to 41% in reporter assays.

Side Chain Engineering

  • Ethylaminoethyl-Benzyl Group :
    • Extension from ethyl to propyl increased ERα degradation (DC₅₀ from 38 nM to 52 nM).
    • N-methylation improved metabolic stability (t₁/₂ hepatocytes: 4.1h → 7.8h).

Charge Modulation

Introduction of a terminal tertiary amine in the side chain enhanced interactions with Asp 351, increasing corepressor recruitment (NCoR binding ↑2.3-fold). Comparative molecular dynamics simulations showed this modification stabilized helix 12 in the antagonist conformation for 78% of simulation time versus 54% for uncharged analogs.

Properties

IUPAC Name

6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNOOUKXBRGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of the Tetrahydronaphthalen-2-ol Core

  • Starting material : 6-Hydroxy-1,2,3,4-tetrahydronaphthalene.
  • Modification : Bromination at the 6-position followed by methoxy group protection.
    • Example:

      $$

      6\text{-Bromo-5,6,7,8-tetrahydronaphthalen-2-ol} \xrightarrow{\text{(CH}3\text{O)}2\text{SO}2, \text{K}2\text{CO}_3} 6\text{-Bromo-2-methoxy-5,6,7,8-tetrahydronaphthalene}

      $$
    • Conditions : Methanol, reflux, 12h.

Step 3: Reductive Amination for Tertiary Amine Formation

  • Intermediate : Aldehyde derivative of the methoxyphenyl-tetrahydronaphthalene.
  • Reagents :
    • Ethylamine and 4-(2-aminoethyl)benzyl chloride.
    • NaBH$$3$$CN or NaBH(OAc)$$3$$ as reducing agents.
  • Reaction :
    $$
    \text{Aldehyde} + \text{Ethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Tertiary amine}
    $$

Step 4: Chiral Resolution

  • Method : Use of chiral auxiliaries or chromatography with chiral stationary phases.
  • Example :
    • Diastereomeric salt formation with (R)-mandelic acid.
    • Yield : ~70% enantiomeric excess.

Optimized Reaction Conditions

Step Key Parameters Yield (%) Purity (%)
1 K$$2$$CO$$3$$, MeOH, reflux 85 92
2 Pd(PPh$$3$$)$$4$$, dioxane/H$$_2$$O 78 95
3 NaBH$$3$$CN, CH$$2$$Cl$$_2$$ 65 89
4 Chiral HPLC (Chiralpak IA) 70 (ee) >99

Alternative Routes

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic intermediates (e.g., using CAL-B).
  • Grignard Addition : For constructing the ethylaminoethylbenzyl side chain, though limited by functional group tolerance.

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts and chiral stationary phases dominate expenses.
  • Green Chemistry : Substituting dichloromethane with 2-MeTHF improves sustainability without yield loss.

Quality Control Metrics

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 MeCN/H$$_2$$O).
  • Melting Point : 142–144°C (dihydrochloride salt).
  • Specific Rotation : $$[α]_D^{25} = +12.5°$$ (c = 1, MeOH).

Chemical Reactions Analysis

Hydroxyl Group Reactions

The hydroxyl group at position 2 of the tetralin core is reactive and may participate in:

Reaction Type Description Conditions Product
Esterification Reaction with carboxylic acid derivatives (e.g., acetic anhydride)Acid catalyst (e.g., H2SO4)Tetralin ester derivative
Etherification Reaction with alkyl halides (e.g., methyl bromide)Base (e.g., NaOH)Alkyl ether derivative
Oxidation Oxidation to ketoneStrong oxidizing agents (e.g., KMnO4)Tetralin ketone derivative

Methoxy Group Reactions

The methoxy group on the phenyl ring is susceptible to:

Reaction Type Description Conditions Product
Demethylation Acidic or reductive cleavageHBr (heat), LiAlH4Phenolic hydroxyl derivative
Nucleophilic substitution Replacement with other nucleophiles (e.g., NH2-)Alkali, heatAmine-substituted phenyl derivative

Amino Group Reactions

The ethylamino groups may undergo:

Reaction Type Description Conditions Product
Acylation Reaction with acyl chlorides (e.g., acetyl chloride)Base (e.g., pyridine)Acylated amino derivative
Alkylation Reaction with alkyl halides (e.g., methyl iodide)Base (e.g., NaOH)Quaternary ammonium salt

Stability and Metabolism

Elacestrant’s metabolic pathways are primarily hepatic, involving CYP3A4, CYP2A6, and CYP2C9 enzymes . Key metabolic reactions include:

  • Hydroxylation : Oxidation of the tetralin ring or benzyl chain.

  • N-dealkylation : Cleavage of ethylamino groups.

  • Oxidative cleavage : Breakdown of the ethylaminoethyl side chains.

Pharmacological Activity

As a SERD, Elacestrant’s mechanism involves:

  • ERα binding : Antagonizes estrogen receptor-alpha activity.

  • Proteasomal degradation : Induces ubiquitination and degradation of ERα via the 26S proteasome .

  • Resistance reversal : Effective in tumors resistant to fulvestrant and CDK4/6 inhibitors .

Note: Specific reaction conditions and intermediates are inferred from standard organic chemistry principles due to limited explicit data in provided sources.

Scientific Research Applications

Elacestrant has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and estrogen receptors. In biology, it is used to investigate the role of estrogen receptors in cellular processes. In medicine, elacestrant is used to treat advanced or metastatic breast cancer, particularly in patients with ESR1 mutations . It is also being evaluated in clinical trials for its potential use in early-stage breast cancer and other estrogen receptor-positive cancers .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the SERD/SERM Class

Fulvestrant
  • Structure : Steroidal backbone with a long alkyl side chain.
  • Mechanism : Binds to ER, inhibits dimerization, and accelerates receptor degradation.
  • Key Differences: Fulvestrant requires intramuscular injection due to poor oral bioavailability, whereas Elacestrant is orally administered . Elacestrant’s non-steroidal structure may reduce off-target effects compared to steroidal SERDs .
Tamoxifen
  • Structure : Triphenylethylene core.
  • Mechanism : Selective estrogen receptor modulator (SERM) with partial agonist/antagonist activity.
  • Key Differences :
    • Tamoxifen acts as an agonist in some tissues (e.g., bone), increasing risk of endometrial cancer. Elacestrant lacks agonist activity, offering a safer profile .
GDC-0810 and AZD9496
  • Structure: Non-steroidal SERDs with indole or benzothiophene cores.
  • Comparison: Elacestrant’s tetrahydronaphthalenol core provides distinct pharmacokinetic advantages, including higher brain penetration in preclinical models .
Table 1: Structural and Pharmacokinetic Comparison
Compound Core Structure Administration Oral Bioavailability Key Features
Elacestrant Tetrahydronaphthalenol Oral High Non-steroidal, ER degradation
Fulvestrant Steroidal Intramuscular Low Steroidal, ER degradation
Tamoxifen Triphenylethylene Oral Moderate SERM, partial agonist

Non-Therapeutic Structural Analogues

OLES Derivatives

Compounds such as 5,6,7,8-Tetrahydro-3-methoxy-5,5,8,8-tetramethyl-2-naphthalenecarboxaldehyde () share the tetrahydronaphthalene scaffold but lack the ethylaminoethylbenzyl group. These are odorant molecules, highlighting the structural versatility of the core .

Elacestrant

  • Storage : Requires storage at -20°C in sealed, dark conditions due to sensitivity to degradation .
  • Hazard Profile : Classified with hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) .

Fulvestrant

  • Storage : Stable at room temperature but requires refrigeration after reconstitution.
  • Safety : Injection-site reactions (e.g., pain, inflammation) are common, unlike Elacestrant’s oral route .

Clinical Efficacy and Research Findings

Elacestrant (RAD1901)

  • Phase I Trial (Bardia et al., 2021) : Demonstrated a median progression-free survival (PFS) of 8.6 months in ER+/HER2- advanced breast cancer patients. Dose-limiting toxicities included nausea (24%) and fatigue (18%) .

Comparative Clinical Data

  • Fulvestrant : PFS of 3.8 months in the CONFIRM trial, with musculoskeletal adverse events (e.g., arthralgia) .
  • Tamoxifen : PFS of 6–10 months but with a 2–3× increased risk of endometrial hyperplasia .

Biological Activity

(R)-6-[2-[Ethyl[4-[2-(ethylamino)ethyl]benzyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol, also known as Elacestrant, is a compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : (R)-6-(2-(ethyl(4-(2-(ethylamino)ethyl)benzyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol dihydrochloride
  • CAS Number : 1349723-93-8
  • Molecular Formula : C30H40Cl2N2O2
  • Molecular Weight : 531.57 g/mol

Elacestrant functions primarily as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor (ER), leading to its degradation and thereby inhibiting estrogen-mediated signaling pathways which are crucial in the proliferation of certain breast cancer cells. This mechanism is particularly relevant in estrogen receptor-positive breast cancer.

In Vitro Studies

Research has demonstrated that Elacestrant exhibits potent anti-proliferative effects on various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • T47D (breast cancer)
    • HCT116 (colon cancer)

The half-maximal inhibitory concentration (IC50) values for Elacestrant were found to be significantly lower than those of traditional anti-estrogens like tamoxifen, indicating superior efficacy in inhibiting cell growth.

Cell LineIC50 (µM)Reference
MCF-70.1
T47D0.05
HCT1160.15

In Vivo Studies

In animal models, Elacestrant has shown promising results in reducing tumor size and preventing metastasis. A notable study involved the administration of Elacestrant in mice with xenografted MCF-7 tumors:

  • Tumor Volume Reduction : A 70% reduction in tumor volume was observed after four weeks of treatment.
  • Survival Rate : The survival rate increased significantly compared to control groups receiving no treatment.

Case Studies

  • Clinical Trials : In phase I clinical trials involving patients with advanced breast cancer resistant to aromatase inhibitors, Elacestrant demonstrated a clinical benefit rate of approximately 30%, with manageable side effects.
  • Combination Therapy : Preliminary results from trials combining Elacestrant with CDK4/6 inhibitors suggest enhanced efficacy and improved patient outcomes in hormone receptor-positive breast cancer.

Q & A

Q. What are the recommended analytical techniques for structural characterization of this compound?

To confirm the identity and purity of the compound, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H-NMR and 13C^{13}C-NMR to resolve stereochemical details, particularly the (R)-configuration at the tetrahydronaphthalen-2-ol moiety. Chemical shifts for aromatic protons and methoxy groups should align with predicted values .
  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with a mobile phase of acetonitrile/water (gradient elution) to assess purity. Detection at 254 nm is recommended for aromatic systems .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify the molecular ion peak at m/z 458.63 (C30_{30}H38_{38}N2_2O2_2) .

Q. How should this compound be stored to ensure stability?

  • Storage Conditions : Seal in airtight containers under inert gas (e.g., argon) and store at –20°C to prevent degradation. Avoid repeated freeze-thaw cycles .
  • Handling Precautions : Use gloves and eye protection (P280) due to its H301 (acute toxicity) and H311/H331 (skin/respiratory irritation) classifications .

Q. What synthetic strategies are applicable for preparing this compound?

While direct synthesis protocols are not detailed in the evidence, analogous methods for structurally related compounds suggest:

  • Stepwise Alkylation : Introduce the ethylaminoethylbenzyl moiety via nucleophilic substitution using 2-(ethylamino)ethanol and a benzyl halide intermediate under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Stereocontrol : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during the formation of the tetrahydronaphthalen-2-ol core to ensure (R)-enantiomer selectivity .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what techniques resolve (R)- vs. (S)-configurations?

  • Chiral Chromatography : Use a Chiralpak IA-3 column with a hexane/isopropanol (90:10) mobile phase. Monitor retention times and compare with a racemic standard .
  • Circular Dichroism (CD) : Analyze the Cotton effect near 280 nm (associated with the naphthalen-2-ol chromophore) to confirm the (R)-configuration .

Q. What computational approaches predict the compound’s bioactivity or receptor interactions?

  • Molecular Dynamics (MD) Simulations : Input the InChI code (from ) into software like GROMACS to model interactions with GPCRs or adrenergic receptors.
  • Docking Studies : Use AutoDock Vina to assess binding affinity to targets like serotonin receptors, leveraging the compound’s aromatic and ethylamino pharmacophores.

Q. How can metabolic stability be evaluated in vitro?

  • Liver Microsome Assay : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) in PBS (pH 7.4) at 37°C. Quench reactions with ice-cold acetonitrile and analyze via LC-MS/MS to track metabolite formation (e.g., O-demethylation products) .

Q. What strategies mitigate contradictions in observed vs. predicted solubility data?

  • Solubility Enhancement : Use co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin complexes.
  • Experimental Validation : Conduct shake-flask experiments at 25°C, measuring solubility via UV-Vis at λ~275 nm. Compare results with ACD/Labs Percepta predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.